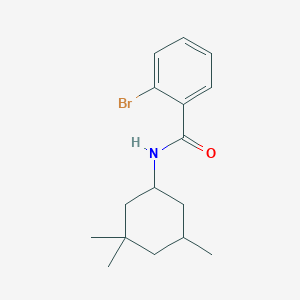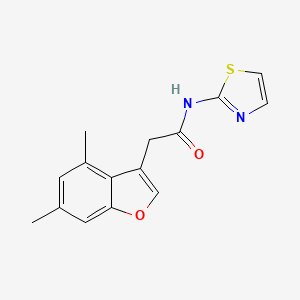
2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound may also inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has low toxicity in vitro and in vivo. The compound has been shown to have anti-inflammatory and antioxidant properties, and it may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide in lab experiments include its low toxicity, solubility in organic solvents, and potential applications in various fields. However, the compound has some limitations, such as its low yield in some synthesis methods and the need for further studies to understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide. One direction is to further study the compound's mechanism of action and potential applications in the development of new drugs and materials. Another direction is to investigate the compound's potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, studies could be conducted to optimize the synthesis methods of the compound to increase its yield and purity.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has been achieved using different methods. One method involves the reaction of 2-bromobenzoyl chloride with 3,3,5-trimethylcyclohexylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromobenzoic acid with 3,3,5-trimethylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has been studied for its potential use in various fields. One area of research is in the development of new drugs. The compound has been shown to have activity against certain cancer cell lines, and studies have been conducted to understand its mechanism of action. Another area of research is in the development of new materials. The compound has been used as a building block for the synthesis of new polymers and other materials.
Propriétés
IUPAC Name |
2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-11-8-12(10-16(2,3)9-11)18-15(19)13-6-4-5-7-14(13)17/h4-7,11-12H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBONKRUNHZUBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-{[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B5088181.png)
![3-[(4-chlorophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5088194.png)
![4'-(2-phenylethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5088202.png)
![{2-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B5088210.png)
![4-(4-fluorobenzyl)-1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5088217.png)
![2-[(2,4-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5088225.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5088233.png)
![1-ethyl-4-(3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088234.png)
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)


![N-[2-(allyloxy)benzyl]-N-benzyl-N',N'-dimethyl-1,2-ethanediamine](/img/structure/B5088270.png)
